![molecular formula C11H16N2O B161820 (1-(Pyridin-4-YL)piperidin-4-YL)methanol CAS No. 130658-67-2](/img/structure/B161820.png)
(1-(Pyridin-4-YL)piperidin-4-YL)methanol
Overview
Description
“(1-(Pyridin-4-YL)piperidin-4-YL)methanol” is a compound with the molecular formula C11H17N3. It has an average mass of 191.273 Da and a monoisotopic mass of 191.142242 Da .
Synthesis Analysis
While specific synthesis methods for “(1-(Pyridin-4-YL)piperidin-4-YL)methanol” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . For instance, a related compound, ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, was synthesized using lithium aluminum hydride in tetrahydrofuran .Physical And Chemical Properties Analysis
“(1-(Pyridin-4-YL)piperidin-4-YL)methanol” has a density of 1.1±0.1 g/cm³, a boiling point of 338.4±12.0 °C at 760 mmHg, and a flash point of 158.4±19.6 °C .Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Activity
Piperidine derivatives have shown significant biological activity . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Pharmacological Applications
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Multicomponent Reactions
Piperidines are involved in multicomponent reactions, which are a type of chemical reaction in which three or more reactants combine to form a product .
Hydrogenation
Piperidines are involved in hydrogenation reactions, which are chemical reactions that add hydrogen (H2) to a substance .
Cycloaddition
Piperidines are involved in cycloaddition reactions, which are a type of organic reaction where two or more unsaturated molecules (or parts of the same molecule) combine with the loss of a small molecule like water to form a larger one .
Annulation
Piperidines are involved in annulation reactions, which are a type of chemical reaction in which a new ring is constructed on another molecule .
Amination
Piperidines are involved in amination reactions, which are organic reactions in which an amine group is introduced into a molecule .
Future Directions
Mechanism of Action
Target of Action
The primary target of (1-(Pyridin-4-YL)piperidin-4-YL)methanol is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Biochemical Pathways
Given its target, it is likely involved in theRaf/MEK/ERK pathway , which is crucial for cell division and differentiation .
Result of Action
The molecular and cellular effects of the compound’s action are not well-documented. Given its target, it may influence cell growth and proliferation. More research is needed to confirm these effects .
properties
IUPAC Name |
(1-pyridin-4-ylpiperidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,10,14H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGWWBRWRZGBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyridin-4-YL)piperidin-4-YL)methanol |
Synthesis routes and methods I
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Synthesis routes and methods II
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